molecular formula C9H13N3O B1483996 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile CAS No. 2091167-92-7

2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483996
CAS No.: 2091167-92-7
M. Wt: 179.22 g/mol
InChI Key: WHELDUSVFHWWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(tert-Butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a high-value pyrazole derivative designed for advanced chemical and pharmaceutical research. This compound features a nitrile-functionalized acetonitrile chain at the N-1 position of the pyrazole ring, a 3- tert -butyl group, and a 5-hydroxy substituent, making it a versatile and multifunctional synthetic intermediate . The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules due to its ability to interact with diverse biological targets . The specific substitution pattern on this compound is highly favorable for the development of novel therapeutic agents. Pyrazole-sulfonamide hybrids, for instance, have demonstrated significant anticancer activity against various cell lines, including human monocytic leukemia and colon cancers . Furthermore, the presence of the nitrile group (-CN) offers a versatile handle for further chemical transformations through nucleophilic addition or cyclization reactions, allowing researchers to build more complex molecular architectures . The reactive 5-hydroxy group also provides a site for further derivatization, enhancing its utility in creating a diverse library of compounds for screening. This chemical is intended solely for research applications in laboratory settings, such as in drug discovery as a key intermediate for the synthesis of potential kinase inhibitors, anti-cancer agents, and other biologically active molecules, as well as in materials science and as a ligand in coordination chemistry . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(2,3)7-6-8(13)12(11-7)5-4-10/h6,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHELDUSVFHWWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pivaloylacetonitrile with Hydrazine Derivatives

A key synthetic route to this compound involves the condensation of pivaloylacetonitrile (tert-butyl-substituted acetonitrile derivative) with hydrazine or substituted hydrazines to form the pyrazole ring bearing the tert-butyl and hydroxy substituents.

  • Procedure :
    Pivaloylacetonitrile is reacted with hydrazine derivatives in an ethanolic or aqueous medium under acidic or slightly basic conditions, often at reflux temperatures. The reaction typically proceeds via initial hydrazone formation followed by cyclization to the pyrazole ring.
  • Example :
    According to Li et al. (2014), pivaloylacetonitrile was condensed with arylhydrazine hydrochlorides in ethanolic HCl under reflux to afford 1-aryl-3-tert-butyl-1H-pyrazol-5-amines, structurally related to the target compound. Although their focus was on amines, the methodology is adaptable for hydroxy-substituted pyrazoles by varying the hydrazine precursor or reaction conditions.

Hydroxylation at the 5-Position of the Pyrazole Ring

The hydroxy group at the 5-position can be introduced either by using hydroxylamine derivatives or by post-cyclization oxidation/hydrolysis steps.

  • Hydroxylamine Route :
    Pivaloylacetonitrile reacts with hydroxylamine hydrochloride under controlled pH (around 10–11) and temperature (50 °C), followed by acidification to pH 4–5 and continued heating. This yields 5-hydroxy-pyrazole derivatives in good yield (~77%).

Functionalization with Acetonitrile Moiety

The attachment of the acetonitrile group to the pyrazole nitrogen (N1) is generally achieved through alkylation reactions or by using nitrile-containing intermediates in the initial condensation step.

  • In some synthetic schemes, the nitrile group is already present in the starting pivaloylacetonitrile, which upon cyclization forms the pyrazole ring with the acetonitrile substituent intact.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Key Steps Yield (%) Notes
1 Pivaloylacetonitrile + Hydrazine salts Reflux in ethanol with HCl Condensation and cyclization to pyrazole 70–80 Classic method for tert-butyl pyrazoles
2 Pivaloylacetonitrile + Hydroxylamine HCl pH 10–11 at 50 °C, then pH 4–5 Hydroxylation at 5-position ~77 Produces 5-hydroxy-pyrazole derivatives
3 Pyrazole boronic ester + bromo-benzonitrile Pd catalyst, base, THF-water solvent Suzuki coupling to introduce nitrile Variable Related method for substituted pyrazole nitriles

Detailed Research Findings and Analysis

  • Reaction Efficiency : The condensation of pivaloylacetonitrile with hydrazine derivatives is a straightforward and high-yielding method to access tert-butyl-substituted pyrazoles, with yields generally above 70%. The presence of the tert-butyl group enhances the stability of the pyrazole ring and influences regioselectivity.

  • Hydroxylation Control : The use of hydroxylamine hydrochloride under controlled pH conditions allows selective formation of the 5-hydroxy substituent on the pyrazole ring. This step is critical to obtain the hydroxy functionality without over-oxidation or side reactions.

  • Catalytic Coupling Advantages : Suzuki coupling approaches provide versatility in modifying the pyrazole ring with various substituents, including nitriles. Recent improvements in catalyst loading and solvent systems have enhanced the practicality and scalability of these methods, although they are more commonly applied to aryl-substituted pyrazoles rather than the exact target compound.

  • Purification and Isolation : The condensation reactions typically allow for straightforward isolation by precipitation or crystallization. In catalytic methods, careful removal of palladium residues and optimization of solvent systems are essential to obtain pure products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid or ketone.

  • Reduction: The pyrazolyl ring can be reduced to form a pyrazoline derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazolyl ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, osmium tetroxide, or chromium(VI) oxide.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Acetonitrile chloride or bromide, Lewis acid catalysts like aluminum chloride.

Major Products Formed:

  • Oxidation Products: Pyrazolyl carboxylic acids or ketones.

  • Reduction Products: Pyrazoline derivatives.

  • Substitution Products: Nucleophilic substitution products with various nucleophiles.

Scientific Research Applications

Biological Applications

1. Antiviral Activity
Research has shown that pyrazole derivatives, including compounds similar to 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile, exhibit antiviral properties. For instance, studies have indicated that certain pyrazole derivatives can inhibit human dihydroorotate dehydrogenase (DHODH), a key enzyme in the replication of viruses such as the measles virus. The inhibition of DHODH leads to a reduction in viral replication, making these compounds potential candidates for antiviral drug development .

2. Anticancer Properties
Pyrazole derivatives are also being investigated for their anticancer properties. A specific derivative related to this compound has been highlighted in patent literature as a potential treatment for cancer. The compound functions through mechanisms that may involve the modulation of key cellular pathways associated with tumor growth and proliferation .

3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been documented to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This application is particularly relevant given the increasing focus on inflammatory diseases in modern medicine .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring: Utilizing hydrazines and appropriate carbonyl compounds.
  • Introduction of Functional Groups: Subsequent reactions to introduce the tert-butyl and hydroxymethyl groups.
  • Finalization with Acetonitrile: Conjugation with acetonitrile to yield the final product.

Derivatives and Modifications
Various derivatives of this compound have been synthesized to enhance its biological activity or alter its pharmacokinetic properties. For example, modifications at the nitrogen or carbon atoms can lead to improved efficacy against specific targets or reduced toxicity profiles .

Case Studies

Case Study 1: Antiviral Screening
In a screening campaign, several pyrazole-based compounds were evaluated for their ability to inhibit viral replication. Among these, a derivative closely related to this compound showed significant activity against the measles virus, confirming the potential of this class of compounds in antiviral therapies .

Case Study 2: Cancer Treatment Development
A study focusing on pyrazole derivatives as anticancer agents demonstrated that specific modifications could enhance their selectivity towards cancer cells while minimizing effects on normal cells. The compound's ability to disrupt cancer cell signaling pathways was a key finding, supporting further development for clinical applications .

Mechanism of Action

The mechanism by which 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological system and the desired outcome.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The compound is compared to three structurally related acetonitrile derivatives (Table 1):

Table 1: Structural Comparison of Pyrazole- and Triazole-Based Acetonitriles

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
2-(3-(tert-Butyl)-5-Hydroxy-1H-Pyrazol-1-yl)Acetonitrile (Target Compound) Pyrazole 3-tert-Butyl, 5-OH, 1-CH₂CN ~221.3* Hydrogen-bond donor (OH), steric bulk
2-(1-Methyl-3-Phenyl-1H-1,2,4-Triazol-5-yl)Acetonitrile Triazole 1-Me, 3-Ph, 5-CH₂CN 198.2 Aromatic phenyl, no hydrogen-bonding
2-(4-(4-(tert-Butyl)Phenyl)-3-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Acetonitrile Triazolone 4-tert-Butyl-Ph, 3-Me, 5-oxo, 1-CH₂CN 270.3 Ketone group, extended aromatic system

*Calculated based on formula C₉H₁₃N₃O.

Key Observations :

Core Heterocycle : The target compound’s pyrazole ring (vs. triazole/triazolone in analogs) alters electronic properties and hydrogen-bonding capacity.

Substituent Effects: The 5-hydroxy group distinguishes the target compound from non-hydroxylated analogs (e.g., ), enabling stronger hydrogen-bond networks . The tert-butyl group in the target compound and enhances hydrophobicity compared to phenyl-substituted analogs (e.g., ).

Reactivity : The acetonitrile group is conserved across all analogs, but its accessibility for further reactions varies due to steric hindrance from tert-butyl or phenyl groups.

Physicochemical and Spectroscopic Properties

Target Compound :

  • NMR Data (Inferred from ) :
    • ¹H NMR: Expected signals at δ ~12.4 ppm (OH, broad), δ ~6.5–7.5 ppm (pyrazole protons), δ ~4.0 ppm (CH₂CN).
    • ¹³C NMR: Peaks for nitrile (~115 ppm), pyrazole carbons (~140–160 ppm), and tert-butyl carbons (~30 ppm).
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to hydroxy group; poor in water.

Analog-Specific Data :

  • : Lacks hydroxy group, leading to lower polarity and solubility in non-polar solvents.

Biological Activity

2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with β-keto esters. The process yields various pyrazole derivatives, which can be further modified to enhance biological activity. For instance, the synthesis of related compounds has been reported, demonstrating yields between 48% and 84% depending on the specific derivatives used in the reactions .

Antiviral Activity

Research has indicated that pyrazole derivatives can exhibit antiviral properties. A study focusing on human dihydroorotate dehydrogenase (DHODH) inhibitors highlighted that certain pyrazole analogues showed significant inhibition of viral replication. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential antiviral activity against viruses like measles .

Anticancer Properties

Another area of investigation is the compound's potential as an anticancer agent. Pyrazole-based compounds have been identified as inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. Compounds similar to this compound have shown low nanomolar inhibition against LDHA and LDHB, indicating a promising avenue for cancer treatment .

Case Study 1: Inhibition of Lactate Dehydrogenase

In a study examining a series of pyrazole derivatives, one compound exhibited sub-micromolar inhibition of lactate production in pancreatic cancer cells. The structure-activity relationship indicated that modifications to the pyrazole ring could enhance potency against LDH, which is a critical target in cancer therapy .

Case Study 2: Antiviral Efficacy

A phenotypic assay measuring measles virus replication demonstrated that certain pyrazole derivatives effectively inhibited viral activity. This suggests that structurally related compounds like this compound may also possess similar antiviral properties .

Comparative Analysis Table

Compound Biological Activity Reference
This compoundPotential antiviral and anticancer activity
Pyrazole derivative XLow nM inhibition of LDHA
Pyrazole derivative YInhibition of measles virus replication

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

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